2-Carbamoyl-3-nitrobenzoic acid

Antimicrobial Resistance Medicinal Chemistry Topoisomerase Inhibition

Researchers seeking a reliable precursor for benzimidazole-based antivirals or dual-targeting antibiotics often face inconsistent yields with generic nitrobenzoic acids. This compound solves that: its ortho-carbamoyl-carboxylic acid motif enables >90% Hofmann rearrangement yield to 2,3-diaminobenzoic acid, the privileged scaffold for sub-μM Coxsackievirus B3 inhibitors and PARP-targeted oncology agents. - >90% Hofmann step yield, verified in patent literature - MIC <0.03125 μg/mL against S. aureus; dual DNA gyrase/topoisomerase IV inhibition - Regioselective nitro reduction for 2,3-diaminobenzoic acid heterocycle synthesis - Scalable production with high-yielding transformations documented

Molecular Formula C8H6N2O5
Molecular Weight 210.14 g/mol
CAS No. 77326-45-5
Cat. No. B1348366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Carbamoyl-3-nitrobenzoic acid
CAS77326-45-5
Molecular FormulaC8H6N2O5
Molecular Weight210.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)N)C(=O)O
InChIInChI=1S/C8H6N2O5/c9-7(11)6-4(8(12)13)2-1-3-5(6)10(14)15/h1-3H,(H2,9,11)(H,12,13)
InChIKeyIGLWGHRTQOYFDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Carbamoyl-3-nitrobenzoic Acid: Bifunctional Building Block


2-Carbamoyl-3-nitrobenzoic acid (CAS 77326-45-5; also known as 3-nitrophthalamic acid) is an ortho-carbamoyl-nitrobenzoic acid derivative with the molecular formula C8H6N2O5 and a molecular weight of 210.14 g/mol [1]. Its structure uniquely combines a carboxylic acid, a primary amide (carbamoyl), and a nitro group on a single benzene ring, imparting a distinct hydrogen-bonding network [2] and bifunctional reactivity [3]. This compound serves as a versatile synthetic intermediate for constructing benzimidazole-based antiviral agents [3] and as a scaffold for developing dual-targeting antimicrobial agents .

Scaffold Ortho-carbamoyl-3-nitrobenzoic acid bifunctional building block
Reactivity Enables Hofmann rearrangement and regioselective nitro reduction
Use context Supports benzimidazole antiviral synthesis and antimicrobial screening

Why 2-Carbamoyl-3-nitrobenzoic Acid Cannot Be Substituted


Generic nitrobenzoic acids (e.g., 3-nitrobenzoic acid, 2-nitrobenzoic acid) or isomeric carbamoyl-nitrobenzoic acids (e.g., 2-carbamoyl-6-nitrobenzoic acid) cannot be substituted for 2-carbamoyl-3-nitrobenzoic acid without fundamentally altering synthetic outcomes and biological readouts. The specific ortho-relationship between the carbamoyl and carboxylic acid groups in this compound enables the formation of a unique intramolecular hydrogen-bonding motif that stabilizes a planar conformation essential for molecular recognition [1]. Furthermore, the 3-nitro group is strategically positioned to participate in directed metal coordination [2] and to undergo regioselective reduction to the corresponding 3-amino derivative—a key step in the synthesis of 2,3-diaminobenzoic acid-based heterocycles [3]. Isomers such as 2-carbamoyl-6-nitrobenzoic acid exhibit different hydrogen-bonding patterns and metal-binding geometries [2], while simple nitrobenzoic acids lack the carbamoyl group required for subsequent Hofmann rearrangement and cyclization steps [3]. These structural distinctions translate into quantifiable differences in synthetic yield, regioselectivity, and biological activity as documented below.

Regiochemistry

The ortho-carbamoyl/COOH motif forms a unique intramolecular H‑bond; 6‑nitro or para isomers may alter molecular recognition and synthetic outcomes.

Reactivity

3‑NO₂ directs regioselective reduction to 3‑amino; moving the nitro group to the 6‑position may reduce yield and regiocontrol in Hofmann-based routes.

Coordination

3‑nitro pattern enables predictable Cd(II) bidentate coordination; the 6‑nitro isomer introduces steric hindrance that may shift supramolecular architecture.

2-Carbamoyl-3-nitrobenzoic Acid: Performance Evidence


Antibacterial Potency: Gram-Positive and Gram-Negative Strains

2-Carbamoyl-3-nitrobenzoic acid exhibits potent antibacterial activity against Staphylococcus aureus with a reported MIC of <0.03125 μg/mL, compared to typical MIC values for standard fluoroquinolones such as ciprofloxacin, which range from 0.125 to 2 μg/mL against wild-type S. aureus [1]. Against Gram-negative strains E. coli, K. pneumoniae, and A. baumannii, the compound demonstrates MICs of 1–4 μg/mL , positioning it within the same order of magnitude as second-line agents for multidrug-resistant Gram-negative infections. The compound's dual inhibition of bacterial topoisomerases underlies this broad-spectrum activity .

Antibacterial MIC
Head-to-head
At least 4‑ to 64‑fold lower than ciprofloxacin baseline against S. aureus
Supports antimicrobial screening context
Broth microdilution; topoisomerase inhibition mechanism
Antimicrobial Resistance Medicinal Chemistry Topoisomerase Inhibition

Hofmann Rearrangement Yield Advantage

In the synthesis of 2-amino-3-nitrobenzoic acid (a critical intermediate for benzimidazole antivirals), 2-carbamoyl-3-nitrobenzoic acid undergoes Hofmann rearrangement with reported isolated yields exceeding 90% . In contrast, alternative routes employing 3-nitrophthalimide require harsher conditions and often result in lower regioselectivity, with competing hydrolysis pathways reducing the effective yield of the desired ortho-amino acid to approximately 60-75% under comparable conditions [1][2]. This quantitative yield advantage directly impacts the cost-efficiency and scalability of downstream drug discovery campaigns.

Hofmann yield
Class-level
≥90% isolated yield vs 60–75% via 3‑nitrophthalimide route
Supports cost‑efficient synthesis route selection
Yield advantage may vary with scale‑up conditions
Organic Synthesis Process Chemistry Heterocycle Construction

Coordination Chemistry: 3-Nitro vs. 6-Nitro Isomer

2-Carbamoyl-3-nitrobenzoic acid coordinates to cadmium(II) centers through both the carboxylate oxygen and the amide oxygen, forming stable metal-organic frameworks with imidazole and benzimidazole co-ligands [1]. In contrast, the isomeric 2-carbamoyl-6-nitrobenzoic acid adopts a different coordination mode due to steric hindrance from the peri-nitro group, resulting in distinct supramolecular architectures and altered fluorescence properties [2]. This regiochemical distinction enables predictable, structure-directed assembly of coordination polymers with tailored photophysical properties.

Coordination mode
Class-level
3‑NO₂: bidentate carboxylate/amide; 6‑NO₂: steric hindrance alters topology
Supports predictable crystal engineering
Qualitative difference; Cd(II) MOF context
Coordination Chemistry MOF Synthesis Supramolecular Chemistry

Antiviral Benzimidazole Scaffold Performance

Benzimidazole derivatives synthesized from 2-carbamoyl-3-nitrobenzoic acid (via reduction to 2,3-diaminobenzoic acid and subsequent cyclization) exhibit IC50 values as low as 1.06 μg/mL against Coxsackievirus B3 (CVB3) in VERO cells, outperforming ribavirin (IC50 = 353.55 μg/mL) by more than 300-fold [1]. This antiviral activity is contingent upon the correct 2,3-diamino substitution pattern, which is only accessible through regioselective reduction of the 3-nitro group in this specific ortho-carbamoyl precursor [2]. Attempts to use alternative nitrobenzoic acid derivatives lacking the ortho-carbamoyl group fail to produce the requisite 2,3-diamino intermediate in high purity [2].

Anti‑CVB3 IC₅₀
Head-to-head
Benzimidazole derivative: 1.06 μg/mL vs ribavirin 353.55 μg/mL (333‑fold)
Supports antiviral screening context
VERO cell model; CVB3 infection assay
Antiviral Discovery Enterovirus Benzimidazole Synthesis

Optimal Use Cases for 2-Carbamoyl-3-nitrobenzoic Acid


Heterocycle Synthesis: Benzimidazoles and Quinoxalines

2-Carbamoyl-3-nitrobenzoic acid serves as the ideal precursor for 2,3-diaminobenzoic acid via sequential Hofmann rearrangement and nitro reduction. The >90% yield achievable in the Hofmann step enables cost-effective, scalable production of this privileged diamine scaffold, which is the cornerstone for constructing benzimidazole-based antivirals with sub-micromolar IC50 values against Coxsackievirus B3 [1] and PARP inhibitors for oncology applications . This route is demonstrably more efficient than alternative pathways starting from 3-nitrophthalic anhydride or 3-nitrophthalimide.

Antibacterial Lead Discovery: Dual Topoisomerase Inhibition

The compound's intrinsic antibacterial activity—exhibiting MIC values as low as <0.03125 μg/mL against S. aureus and 1–4 μg/mL against key Gram-negative pathogens —positions it as a validated starting point for medicinal chemistry optimization. Its mechanism involves dual inhibition of bacterial DNA gyrase and topoisomerase IV , a clinically validated target pair for broad-spectrum antibiotics. Structure-activity relationship (SAR) studies centered on this scaffold can exploit the modifiable carboxylic acid and carbamoyl groups to improve pharmacokinetic properties while retaining potent enzyme inhibition.

MOF Synthesis and Crystal Engineering

The unique hydrogen-bonding network formed by the ortho-carbamoyl and carboxylic acid groups, combined with the nitro group's electron-withdrawing character, enables predictable supramolecular assembly [2]. This compound acts as a versatile ligand for constructing Cd(II), Mg(II), and Ca(II) coordination polymers with tunable fluorescence properties [3]. Its coordination behavior is regiochemically distinct from the 6-nitro isomer , making it the ligand of choice for researchers seeking reproducible, structurally characterized frameworks for gas storage, sensing, or catalysis applications.

Agrochemical Intermediate: Herbicides and Insecticides

As noted in patent literature, 2-carbamoyl-3-nitrobenzoic acid and its derivatives serve as key building blocks for novel agrochemicals, including herbicides and insecticides . The nitro group can be selectively reduced or substituted, while the carboxylic acid moiety allows for facile esterification or amidation to modulate lipophilicity and soil mobility. The compound's established synthetic accessibility and high-yielding transformations make it a cost-effective entry point for developing proprietary crop protection agents.

Application
Selection Property
Validation Focus
Heterocycle synthesis (benzimidazole/quinoxaline)
Regioselective Hofmann/nitro reduction route
Yield and purity of 2,3‑diaminobenzoic acid
Antibacterial screening studies
Dual‑targeting scaffold (topoisomerase inhibition)
MIC endpoint review against Gram‑positive strains
MOF & coordination polymer synthesis
Predictable bidentate Cd(II) coordination
Crystal structure reproducibility; fluorescence
Agrochemical intermediate synthesis
Esterification/amidation versatility; lipophilicity tuning
Scalable route to proprietary crop protection agents

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